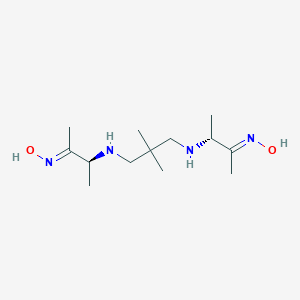
Exametazime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Exametazime involves a two-step process starting from propanediamine, leading to the formation of a bisimine which is then reduced to obtain the HMPAO ligand. This ligand exists in two diastereomeric forms: d,l and meso. The desired d,l-form is isolated through repeated crystallizations from ethanol as their tartrate salts, resulting in a compound with high purity and free from the meso-diastereomer. This method provides a reliable and efficient route for obtaining this compound with a yield of around 18-20% (Pijarowska-Kruszyna et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound, a neutral complex with technetium-99m, is crucial for its ability to cross the blood-brain barrier. The radiolabeled compound, 99mTc-HMPAO, comprises d,l-isomers of a bis-amine bis-oxime tetraligand, which are responsible for its clinical efficacy in cerebral perfusion imaging. The complex's structure has been confirmed through high-performance liquid chromatography (HPLC) and radio-LC-MS, providing strong evidence for its identity and purity (Vanderghinste et al., 2003).
Chemical Reactions and Properties
The chemical behavior of this compound under various conditions is vital for its application in nuclear medicine. The stability of the 99mTc-exametazime complex is a critical factor, as it is relatively unstable and recommended for use within a short period after preparation. However, methods have been developed to enhance its stability, such as the addition of gentisic acid and ethanol, which can preserve the radiochemical purity above 80% for up to 7 hours, enabling more flexible clinical use (Solanki et al., 1998).
Wissenschaftliche Forschungsanwendungen
Medizinische Bildgebung
Technetium-99m Exametazime, auch bekannt unter dem Markennamen Ceretec, ist ein radiopharmazeutisches Mittel, das im Bereich der Nuklearmedizin für verschiedene diagnostische Zwecke eingesetzt wird . In Kombination mit einem lipophilen Komplexbildner bildet Tc-99m this compound ein Radiopharmazeutikum, das die Blut-Hirn-Schranke überwinden kann, wodurch eine detaillierte Darstellung des zerebralen Blutflusses und der Hirnfunktion möglich ist .
Schlaganfall-Bewertung
Eine seiner wichtigsten Anwendungen liegt in der Beurteilung von Schlaganfallpatienten. Durch die intravenöse Verabreichung von Tc-99m this compound können Ärzte den Blutfluss im Gehirn visualisieren, Bereiche mit reduzierter Perfusion identifizieren und zwischen ischämischen und hämorrhagischen Schlaganfällen unterscheiden .
Demenz-Bewertung
Ceretec wird auch bei der Beurteilung von Demenz eingesetzt. Durch die Beobachtung von zerebralen Blutflussmustern und Stoffwechselaktivität können Ärzte Auffälligkeiten identifizieren und zwischen verschiedenen Demenzformen unterscheiden .
Epilepsie-Diagnose
Im Bereich der Neurologie wird Ceretec zur Lokalisation epileptischer Herde eingesetzt. Diese Informationen sind entscheidend für die Diagnose, die Therapieplanung und die Überwachung des Krankheitsverlaufs .
Strahlen-Dosimetrie
Vor kurzem wurde eine neue Radiomarkierungstechnik beschrieben, die die Leukozyten-Markierung mit einer stabileren Form von 99mTc-Exametazime ermöglicht. Es wurde eine Normalwertstudie mit stabilisierten 99mTc-Exametazime-markierten Leukozyten durchgeführt, einschließlich Bioverteilungs- und Dosimetrie-Schätzungen bei normalen Probanden .
Zukünftige Anwendungen
Mit Fortschritten in der Bildgebungstechnologie und einem besseren Verständnis der Pathophysiologie von Krankheiten werden sich die potenziellen Anwendungen von Tc-99m this compound, insbesondere in der zerebralen Perfusion und ähnlichen Verbindungen, voraussichtlich erweitern und ihre Rolle in der Patientenversorgung weiter verbessern .
Wirkmechanismus
Target of Action
Exametazime, also known as hexamethylpropyleneamine oxime or HMPAO, is a radiopharmaceutical diagnostic agent . It acts as a chelating agent for the radioisotope technetium-99m to form a cationic complex . The primary targets of this compound are the regions of altered cerebral perfusion in the brain and autologous leukocytes .
Mode of Action
The mode of action of this compound involves the formation of a lipophilic technetium Tc-99m complex when technetium Tc-99m pertechnetate is added to this compound in the presence of stannous reductant . This lipophilic complex is the active moiety . The complex is taken up and retained in leukocytes .
Biochemical Pathways
It is known that the compound is involved in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes .
Pharmacokinetics
This compound is rapidly cleared from the blood after intravenous injection . Uptake in the brain reaches a maximum of 3.5-7.0% of the injected dose within one minute of injection . The technetium Tc-99m complex of the RR,SS(d,l) diastereoisomer of this compound is also rapidly cleared from the blood after intravenous injection .
Result of Action
The result of this compound’s action is the visualization of altered regional cerebral perfusion in stroke and other cerebrovascular diseases . It can also be used for the labeling of leukocytes to localize intra-abdominal infections and inflammatory bowel disease .
Action Environment
The action of this compound, like many other enzymes and compounds, can be influenced by environmental factors such as temperature and pH . .
Eigenschaften
IUPAC Name |
(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNZYADGDZPRTK-UDUYQYQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057614 | |
| Record name | Exametazime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105613-48-7 | |
| Record name | HMPAO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exametazime [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exametazime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Exametazime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXAMETAZIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does exametazime enter cells?
A1: this compound, in its lipophilic form, readily crosses the blood-brain barrier and cell membranes [, , ]. Inside the cell, it undergoes conversion to a hydrophilic form, leading to its trapping within the cell [, , , ].
Q2: How does 99mTc-exametazime allow for visualization of cerebral blood flow?
A2: The uptake of 99mTc-exametazime into brain cells reflects regional cerebral blood flow due to its trapping mechanism [, , , , ]. This allows for visualization of perfusion patterns using single-photon emission computed tomography (SPECT) [, , , , ].
Q3: How is 99mTc-exametazime used to image infection and inflammation?
A3: 99mTc-exametazime can be used to label leukocytes, which are then reintroduced into the bloodstream [, , , ]. The labeled leukocytes migrate to sites of infection and inflammation, allowing visualization with SPECT imaging [, , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H21N3OS2, and its molecular weight is 263.44 g/mol.
Q5: Are there specific spectroscopic techniques used to characterize this compound?
A5: Yes, techniques like high-performance liquid chromatography (HPLC) are used to assess the radiochemical purity of 99mTc-exametazime preparations [, , , , ]. Thin-layer chromatography (TLC) is also employed for quality control purposes [, , , , , ].
Q6: How stable is reconstituted this compound?
A6: Reconstituted this compound is inherently unstable due to the rapid oxidation of stannous chloride present in the kit. It is recommended for use within 30 minutes of preparation [, , , ].
Q7: What factors can affect the stability of 99mTc-exametazime?
A7: Several factors, including the concentration of this compound, storage time, volume of technetium-99m used for labeling, age of the technetium-99m eluate, and exposure to light can influence the radiochemical purity and stability of 99mTc-exametazime [, , , , ].
Q8: Are there strategies to improve the stability of this compound preparations?
A8: Yes, several approaches have been investigated to enhance the stability of this compound. These include:
- Stannous ion augmentation: Adding stannous pyrophosphate solution before adding technetium-99m can improve the shelf-life of fractionated this compound kits [, ].
- Storage at low temperatures: Storing unlabeled this compound aliquots at temperatures as low as -70°C can prolong its shelf-life [, ].
- Stabilization with methylene blue: While this approach improves the stability of 99mTc-exametazime for several hours, it introduces challenges in separating the labeled leukocytes due to the dark blue coloration [, , ].
Q9: Can sodium chloride injection from plastic ampoules exposed to light impact radiochemical purity?
A9: Yes, using sodium chloride injection from plastic ampoules exposed to light can adversely affect the radiochemical purity of 99mTc-exametazime, 99mTc-albumin nanocolloid, and 99mTc-macroaggregates []. This is attributed to the formation of 99mTc-pertechnetate impurities [].
Q10: Are there specific types of syringes recommended for preparing 99mTc-MAG3, and why?
A10: It is recommended to use two-part syringes (e.g., Norm-Ject or Monoject) instead of three-part Plastipak syringes when preparing 99mTc-MAG3 []. This is because a lipophilic impurity from the rubber plunger of the three-part Plastipak syringe can form if sodium chloride injection remains in the syringe for an extended period, compromising the radiochemical purity of 99mTc-MAG3 [].
Q11: How is 99mTc-exametazime eliminated from the body?
A11: 99mTc-exametazime is primarily eliminated through the hepatobiliary system with minimal urinary excretion [, ].
Q12: What is the typical time frame for imaging after 99mTc-exametazime administration?
A12: Imaging is typically performed within 1 to 4 hours after injection for cerebral perfusion studies [] and at various time points up to 24 hours for leukocyte imaging [, , ].
Q13: Are there any animal models used to study 99mTc-exametazime?
A13: Rodent models, particularly rats, have been utilized to study cerebral blood flow and stroke using 99mTc-exametazime and SPECT/CT imaging [].
Q14: What are the limitations of leukocyte scintigraphy with 99mTc-exametazime in specific patient populations?
A14: While 99mTc-exametazime-labeled leukocyte scintigraphy can be useful for detecting inflammatory foci in premature infants, it is essential to note that blood sample volumes may need to be adjusted for these patients []. Additionally, in the context of systemic vasculitis, while nasal leukocyte accumulation may be observed, the technique has limitations in predicting relapses and is not considered a primary diagnostic tool for this condition [].
Q15: What analytical methods are used for quality control of 99mTc-exametazime?
A15: Quality control of 99mTc-exametazime preparations commonly involves TLC, HPLC, and miniaturized chromatography systems [, , , , , , , ]. These methods help determine the radiochemical purity of the radiopharmaceutical, ensuring that it meets the required standards for clinical use [, , , , , , , ].
Q16: What imaging modalities are used with 99mTc-exametazime?
A16: Single-photon emission computed tomography (SPECT) is the primary imaging modality used with 99mTc-exametazime for both cerebral perfusion and leukocyte imaging studies [, , , , , , ].
Q17: When was this compound approved for clinical use?
A17: this compound was approved by the FDA for clinical use in the late 1980s [, ]. Its introduction marked a significant advancement in nuclear medicine, particularly in the field of cerebral perfusion imaging [, ].
Q18: How is 99mTc-exametazime SPECT used in research on neuropsychiatric disorders?
A18: 99mTc-exametazime SPECT has been used to investigate regional cerebral blood flow alterations in various neuropsychiatric disorders, including Alzheimer's disease [], dementia with Lewy bodies [, ], obsessive-compulsive disorder [], schizophrenia [], Korsakoff's psychosis [], and HIV-associated cognitive impairment []. These studies provide insights into the brain regions and neurotransmitter systems implicated in these conditions.
Q19: How does 99mTc-exametazime research contribute to understanding brain function?
A19: Studies using 99mTc-exametazime and SPECT have contributed significantly to our understanding of brain function, particularly in the context of cognitive tasks, motor function, and neuropsychiatric disorders [, , , , ]. The ability to visualize regional brain activity during specific tasks or in disease states provides valuable insights into the neural correlates of behavior and cognition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



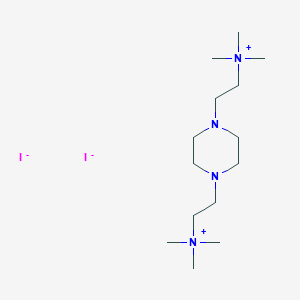
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)




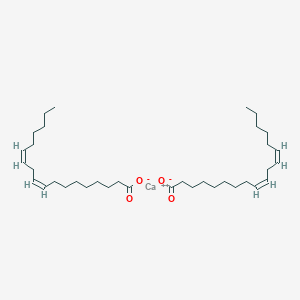



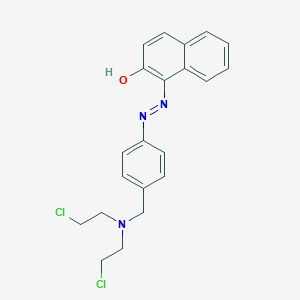
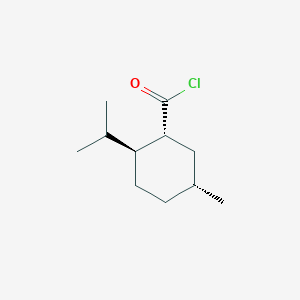

![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)